

# Resolving co-eluting peaks in Fexofenadine impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Meta-Fexofenadine-d6 |           |
| Cat. No.:            | B600807              | Get Quote |

# Fexofenadine Impurity Analysis: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks during the analysis of Fexofenadine impurities.

# Frequently Asked Questions (FAQs)

Q1: Which are the common impurities of Fexofenadine that might co-elute?

A1: The most commonly reported impurities for Fexofenadine hydrochloride include Fexofenadine related compound A (keto-fexofenadine), related compound B (meta-isomer), related compound C (methyl ester of fexofenadine), and related compound D (methyl ester of keto-fexofenadine).[1][2] Additionally, forced degradation studies show that Fexofenadine can degrade under oxidative, acidic, and basic conditions, potentially creating other impurities that may interfere with the main peak or other known impurities.[3][4] The structural similarity between Fexofenadine and its related compounds, particularly the meta-isomer (Impurity B), makes them prone to co-elution.[4][5]

Q2: My chromatogram shows a shoulder on the main Fexofenadine peak. What is the likely cause?







A2: A shoulder on the Fexofenadine peak often indicates the presence of a closely eluting impurity. Fexofenadine related compound B (the meta-isomer) is a critical impurity known to elute very close to the main Fexofenadine peak.[4] Another possibility is an oxidative degradation product, such as Fexofenadine N-oxide, which has been observed in stress studies.[4] To confirm the identity of the co-eluting peak, a diode array detector (DAD) can be used for peak purity analysis.[6] If the UV spectra across the peak are not identical, it confirms the presence of a co-eluting compound.[6]

Q3: What are the typical starting HPLC conditions for Fexofenadine impurity analysis as per pharmacopeial methods?

A3: Pharmacopeial methods, such as those in the USP, often serve as a starting point. A typical method involves a reversed-phase C8 or C18 column, but phenyl-based columns (L11) are also specified for separating Fexofenadine from its organic impurities, particularly Impurity A.[7] [8]

A common isocratic method might use a mobile phase consisting of an acetonitrile and buffer mixture. For example, one USP monograph method uses a mobile phase of Acetonitrile, Buffer, and Triethylamine (350:650:3, v/v/v), where the buffer is a phosphate and perchlorate solution adjusted to pH 2.0 with phosphoric acid.[7][9] Detection is typically performed at 220 nm.[7][9]

## **Troubleshooting Guide: Resolving Co-eluting Peaks**

This guide provides a systematic approach to resolving co-eluting peaks observed during Fexofenadine impurity analysis.

Problem: Poor resolution between Fexofenadine and a known impurity (e.g., Impurity B).

The following workflow provides a step-by-step process for troubleshooting and resolving the co-elution issue.





Click to download full resolution via product page

A logical workflow for troubleshooting poor peak resolution.



### **Step 1: Mobile Phase Optimization**

If system suitability parameters are met but resolution is poor, the first and often most effective strategy is to alter the mobile phase composition to improve selectivity ( $\alpha$ ).[6][10]

Scenario 1.1: Adjusting Mobile Phase pH

Fexofenadine is a carboxylic acid, and its impurities may have different pKa values. Modifying the mobile phase pH can change the ionization state of the analytes, altering their retention and improving separation.[10]

Experimental Protocol: pH Modification

- Baseline Method: Start with the initial method where co-elution is observed.
- Identify pKa: Fexofenadine has a pKa of approximately 4.25.
- pH Adjustment: Prepare mobile phase buffers at different pH values, for instance, pH 2.7 and pH 3.7. A low pH (e.g., 2.7) ensures that the carboxylic acid group is fully protonated, which can enhance retention on a C18 column.[1]
- Analysis: Equilibrate the column with the new mobile phase and inject the sample.
- Evaluation: Compare the chromatograms to see if the resolution between the critical pair has improved.

Table 1: Effect of Mobile Phase pH on Resolution



| Parameter             | Method A (Initial, pH 5.25)   | Method B (Optimized, pH 2.7)                           |
|-----------------------|-------------------------------|--------------------------------------------------------|
| Mobile Phase          | Acetonitrile:Phosphate Buffer | Methanol:Phosphate Buffer with 1-octane sulphonic acid |
| рН                    | 5.25                          | 2.7                                                    |
| Fexofenadine RT (min) | 8.5                           | 10.7                                                   |
| Impurity B RT (min)   | 8.7                           | 12.0                                                   |
| Resolution (Rs)       | 0.9                           | 2.1                                                    |

Note: Data is illustrative, based on principles described in cited literature.[1][11]

#### Scenario 1.2: Changing Organic Modifier

Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties. Methanol is a protic solvent and can engage in different intermolecular interactions with the analytes and stationary phase compared to the aprotic acetonitrile.

Experimental Protocol: Organic Modifier Change

- Baseline Method: Use the established method with Acetonitrile as the organic modifier.
- Solvent Substitution: Prepare a new mobile phase where acetonitrile is replaced with methanol, keeping the buffer and gradient/isocratic ratio the same.
- Re-equilibration: Thoroughly flush the system and equilibrate the column with the new methanol-based mobile phase.
- Analysis & Evaluation: Inject the sample and compare the resolution of the critical pair to the baseline method.

## **Step 2: Stationary Phase Selectivity**



If mobile phase optimization does not yield baseline separation, changing the column chemistry is the next logical step.[6][12] Different stationary phases offer unique retention mechanisms.

#### Scenario 2.1: Switching from a C18 to a Phenyl-Hexyl Column

While C18 columns separate primarily based on hydrophobicity, Phenyl-Hexyl columns provide alternative selectivity through  $\pi$ - $\pi$  interactions with aromatic analytes like Fexofenadine and its impurities. This can be highly effective for separating isomers.

Experimental Protocol: Changing Column Type

- Install New Column: Replace the C18 column with a Phenyl-Hexyl column of similar dimensions (e.g., 250 x 4.6 mm, 5 μm).[7]
- Method Adaptation: Use the mobile phase conditions from the USP monograph for organic impurities, which is designed for a phenyl-based (L11) column.[7][8]
- System Equilibration: Equilibrate the new column until a stable baseline is achieved.
- Analysis: Inject a system suitability solution containing Fexofenadine and the critical impurity (e.g., Impurity A or B) to confirm resolution. The USP requires a resolution of no less than 10 between Fexofenadine and Impurity A.[7]

Table 2: Comparison of Stationary Phases for Fexofenadine/Impurity A Separation

| Parameter             | ZORBAX® SB-Phenyl (USP<br>Method) | Kinetex® Phenyl-Hexyl (Alternative) |
|-----------------------|-----------------------------------|-------------------------------------|
| Stationary Phase Type | L11                               | L11                                 |
| Fexofenadine RT (min) | ~6.0                              | ~7.5                                |
| Impurity A RT (min)   | ~7.5                              | ~9.5                                |
| Resolution (Rs)       | 11.2                              | 12.5                                |
| Tailing Factor (Fex)  | 1.2                               | 1.1                                 |

Source: Data adapted from Phenomenex application note AN-1178.[7]



## **Step 3: Adjusting Temperature and Flow Rate**

Fine-tuning the column temperature and mobile phase flow rate can be used to improve resolution, although their effect is generally less pronounced than changing mobile phase or stationary phase.[13]

- Temperature: Increasing column temperature generally decreases retention times and can improve peak efficiency (sharper peaks), but may also alter selectivity.[12][13] A good starting point is often between 30-40°C.[9][13]
- Flow Rate: Lowering the flow rate can increase peak retention and improve resolution by allowing more time for interactions between the analytes and the stationary phase, but it will also increase the analysis time.[10][13]



Click to download full resolution via product page

Relationship between key HPLC parameters and peak resolution.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. banglajol.info [banglajol.info]
- 4. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of fexofenadine and its related compounds by HPLC -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. phenomenex.com [phenomenex.com]
- 8. Fexofenadine & Impurities Separation | Phenomenex [phenomenex.com]
- 9. HPLC determination of impurities of fexofenadine hydrochloride in...: Ingenta Connect [ingentaconnect.com]
- 10. Better separation of two peaks for Reversed Phase RP HPLC Tips & Suggestions [mtc-usa.com]
- 11. scribd.com [scribd.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution AnalyteGuru [thermofisher.com]
- To cite this document: BenchChem. [Resolving co-eluting peaks in Fexofenadine impurity analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600807#resolving-co-eluting-peaks-in-fexofenadine-impurity-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com